3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile
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Overview
Description
3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile is a chemical compound with the molecular formula C12H16N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzonitrile group attached to an amino alcohol moiety, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile typically involves the reaction of 3-bromobenzonitrile with 1-amino-2-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxypropanal
- 3-Chloro-1-propanol
- 3-Bromo-1-propanol
- 3,3-Diethoxy-1-propanol
- (10R,13S)-17-(1-Hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
Uniqueness
3-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile is unique due to its specific structure, which combines a benzonitrile group with an amino alcohol moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-[1-(1-hydroxypropan-2-ylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C12H16N2O/c1-9(8-15)14-10(2)12-5-3-4-11(6-12)7-13/h3-6,9-10,14-15H,8H2,1-2H3 |
InChI Key |
BSGUROQMCIAYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
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